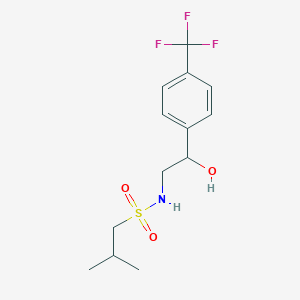

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

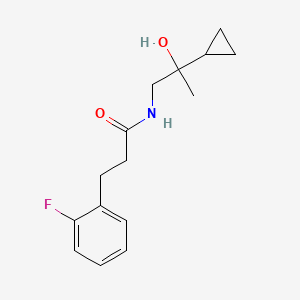

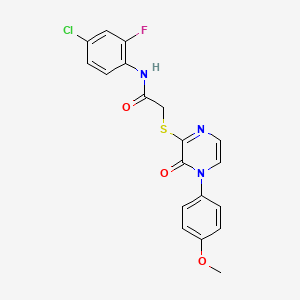

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, attached to a phenyl ring. The molecule also contains a sulfonamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the sulfonamide group would likely have significant effects on the molecule’s structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The trifluoromethyl group is known to be quite electronegative, which could affect the compound’s polarity, solubility, and reactivity . The sulfonamide group could also affect these properties .科学研究应用

DNA-Groove Binding Agents

The synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles from 3-mercapto[1,2,4]triazoles and trifluoromethyl-β-diketones has led to the discovery of potent DNA-groove binders . These compounds selectively interact with the minor groove of DNA, making them valuable tools for targeting tumor cells. Their ability to form stable complexes with double-helical DNA holds promise for cancer therapy.

Antimicrobial and Anticancer Agents

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: , derived from the compound , have been investigated for their pharmacological activities. Researchers aim to combat drug resistance in pathogens and cancer cells by exploring these derivatives . Their potential as antimicrobial and anticancer agents makes them an exciting area of study.

Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates

Under solvent-free conditions, the compound can be efficiently converted into 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation. Silica-immobilized L-proline facilitates this transformation, offering a sustainable and scalable synthetic route . These chromene derivatives have diverse applications, including drug development and materials science.

Hydrophobic Surface Area Modulation

The trifluoromethyl (CF3) group in the compound contributes to its hydrophobic surface area. Organofluorine compounds, especially those with CF3 substituents, play a crucial role in pharmaceutical and agrochemical industries. Their electron-withdrawing properties enhance drug efficacy and bioavailability .

Molecular Modeling and Drug Design

Researchers can employ molecular modeling tools to predict the compound’s interactions with DNA. Understanding its binding affinity, selectivity, and structural features aids in rational drug design. The most promising analogs can be further explored for potential therapeutic applications.

作用机制

未来方向

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3S/c1-9(2)8-21(19,20)17-7-12(18)10-3-5-11(6-4-10)13(14,15)16/h3-6,9,12,17-18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIMUCXZCZTWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)

![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)